- Preparation of sulfonylpyrrolopyridine derivatives for use in treatment of 5-HT6 receptor-mediated diseases, World Intellectual Property Organization, , ,
Cas no 947499-03-8 (8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline)
947499-03-8 structure
Product Name:8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
CAS番号:947499-03-8
MF:C10H12BrN
メガワット:226.112981796265
MDL:MFCD11865067
CID:797084
PubChem ID:53249910
Update Time:2024-03-06
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質
名前と識別子
-
- 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
- 8-bromo-2-methyl-3,4-dihydro-1H-isoquinoline
- Isoquinoline, 8-bromo-1,2,3,4-tetrahydro-2-methyl-
- 8-Bromo-1,2,3,4-tetrahydro-2-methylisoquinoline (ACI)
- 8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline
-
- MDL: MFCD11865067
- インチ: 1S/C10H12BrN/c1-12-6-5-8-3-2-4-10(11)9(8)7-12/h2-4H,5-7H2,1H3
- InChIKey: HEVSJNXWDZDGHL-UHFFFAOYSA-N
- ほほえんだ: BrC1C2CN(CCC=2C=CC=1)C
計算された属性
- せいみつぶんしりょう: 225.01531g/mol
- どういたいしつりょう: 225.01531g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 3.2Ų
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0270-1g |
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline |
947499-03-8 | 96% | 1g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0270-5g |
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline |
947499-03-8 | 96% | 5g |
33904.74CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0270-500mg |
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline |
947499-03-8 | 96% | 500mg |
4655.75CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0270-250mg |
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline |
947499-03-8 | 96% | 250mg |
2756.14CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0270-100mg |
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline |
947499-03-8 | 96% | 100mg |
1797.85CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0270-50mg |
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline |
947499-03-8 | 96% | 50mg |
1322.95CNY | 2021-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1215173-50mg |
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline |
947499-03-8 | 98% | 50mg |
¥2064.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1215173-100mg |
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline |
947499-03-8 | 98% | 100mg |
¥3898.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1215173-250mg |
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline |
947499-03-8 | 98% | 250mg |
¥4858.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1215173-500mg |
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline |
947499-03-8 | 98% | 500mg |
¥7818.00 | 2024-04-24 |
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C; 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C; 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
リファレンス
- Preparation of pyrrolidine-substituted azaindole compounds having 5-HT6 receptor affinity for treatment of CNS disorders, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: Water ; rt; rt → 0 °C
1.2 Reagents: Sodium nitrite ; rt → 0 °C; 30 min, 0 °C
1.3 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; rt → 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C; 2 h, rt
1.2 Reagents: Sodium nitrite ; rt → 0 °C; 30 min, 0 °C
1.3 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; rt → 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C; 2 h, rt
リファレンス
- Preparation of indole and indazole compounds having 5-HT6 receptor affinity, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 5 min, 0 °C
1.2 0 °C; 2 h, 0 °C → rt
1.2 0 °C; 2 h, 0 °C → rt
リファレンス
- Preparation of aromatic methylamine derivatives and its applications, China, , ,
合成方法 5
はんのうじょうけん
リファレンス
- Preparation of sulfonylpyrrolopyridine derivatives for use in treatment of 5-HT6 receptor-mediated diseases, United States, , ,
合成方法 6
はんのうじょうけん
リファレンス
- Preparation of pyrrolo[3,2-b]pyridine compounds as 5-HT6 receptor modulators for treatment of CNS disorders, United States, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Formic acid Solvents: Water ; 2 - 3 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 11
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 11
リファレンス
- Enantioselective Allylation of Stereogenic Nitrogen Centers, Organic Letters, 2023, 25(10), 1649-1654
合成方法 8
はんのうじょうけん
1.1 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; 30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
リファレンス
- Preparation of pyrrolo[3,2-b]pyridine compounds as 5-HT6 receptor modulators for treatment of CNS disorders, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; 30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
リファレンス
- Preparation of acyclic compounds having 5-HT6 receptor affinity for disease treatment, World Intellectual Property Organization, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; 30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C; 30 min, 0 °C
リファレンス
- Preparation of pyrrolo[3,2-b]pyridine piperazine compounds with affinity for 5-HT6 receptors for treating CNS disorders, memory/cognitive impairment disorders, and GI disorders, World Intellectual Property Organization, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Copper bromide (CuBr2) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C
1.2 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; 0 °C; 30 min, 0 °C; 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; 0 °C; 30 min, 0 °C; 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
リファレンス
- Preparation of 3-substituted pyrrolo[3,2-b]pyridines having 5-HT6 receptor affinity, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; rt → 0 °C; 30 min, 0 °C
1.2 Reagents: Hydrogen bromide Catalysts: Copper bromide (CuBr) Solvents: Water ; rt → 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Hydrogen bromide Catalysts: Copper bromide (CuBr) Solvents: Water ; rt → 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
リファレンス
- Preparation of piperazinylarylsulfonylindoles as serotonin 5-HT6 receptor modulators., World Intellectual Property Organization, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; rt → 0 °C; 0 °C; 30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; rt → 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; rt → 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
リファレンス
- Preparation of heterocyclic compounds having 5-HT6 receptor affinity for treating CNS, gastrointestinal, and polyglutamine-repeat disorders, World Intellectual Property Organization, , ,
合成方法 14
はんのうじょうけん
リファレンス
- Preparation of acyclic compounds having 5-HT6 receptor affinity for disease treatment, United States, , ,
合成方法 15
はんのうじょうけん
リファレンス
- Preparation of pyrrolidine-substituted azaindole compounds having 5-HT6 receptor affinity for treatment of CNS disorders, United States, , ,
合成方法 16
はんのうじょうけん
リファレンス
- Preparation of pyrrolo[3,2-b]pyridine compounds with affinity for 5-HT6 receptors for treating CNS disorders, memory/cognitive impairment disorders, and GI disorders, United States, , ,
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Raw materials
- 1,2,3,4-tetrahydro-2-methyl-8-Isoquinolinamine
- 8-Bromo-1,2,3,4-tetrahydroisoquinoline
- 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Preparation Products
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:947499-03-8)8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
注文番号:A845082
在庫ステータス:in Stock
はかる:50mg/100mg/250mg/500mg/5g/1g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:04
価格 ($):217.0/327.0/436.0/655.0/4381.0/1094.0
Email:sales@amadischem.com
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline 関連文献
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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推奨される供給者
Amadis Chemical Company Limited
(CAS:947499-03-8)8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
清らかである:99%/99%/99%/99%/99%/99%
はかる:50mg/100mg/250mg/500mg/5g/1g
価格 ($):217.0/327.0/436.0/655.0/4381.0/1094.0